molecular formula C13H14Br2O2 B289695 2,4-Dibromophenyl cyclohexanecarboxylate

2,4-Dibromophenyl cyclohexanecarboxylate

Cat. No.: B289695
M. Wt: 362.06 g/mol
InChI Key: JWRUGLGCDGGPSL-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl cyclohexanecarboxylate is a synthetic ester compound characterized by a cyclohexanecarboxylate backbone substituted with a 2,4-dibromophenyl group. Its molecular structure combines the steric bulk of the cyclohexane ring with the electron-withdrawing effects of bromine atoms on the aromatic ring. This configuration confers unique physicochemical properties, such as moderate lipophilicity and thermal stability, making it valuable in organic synthesis and materials science.

Properties

Molecular Formula

C13H14Br2O2

Molecular Weight

362.06 g/mol

IUPAC Name

(2,4-dibromophenyl) cyclohexanecarboxylate

InChI

InChI=1S/C13H14Br2O2/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

JWRUGLGCDGGPSL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1CCC(CC1)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1)
  • Structure : Features a 2,4-dichlorophenyl group and a ketone (oxo) group on the cyclohexane ring.
  • Key Differences :
    • Substitution: Chlorine atoms (electron-withdrawing) vs. bromine in the target compound.
    • Functional Group: Presence of a ketone enhances reactivity in nucleophilic additions and redox reactions.
  • Applications : Used in industrial chemical research for synthesizing intermediates with tailored electronic properties .
b) Ethyl 4-[(2,5-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate
  • Structure : Incorporates a sulfonamido-methyl group and a dichlorophenyl substituent.
  • Key Differences :
    • Additional sulfonamide moiety increases hydrogen-bonding capacity and biological activity.
    • Ethyl ester vs. phenyl ester in 2,4-dibromophenyl derivative alters solubility (ethyl ester is more polar).
  • Applications : Studied for cancer therapy via topological indices (TIs) to predict melting points and formula weights .
c) Ethyl 4-(4-Bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate
  • Structure : Contains a bromophenyl group, ethoxyphenyl substituent, and an α,β-unsaturated ketone.
  • Key Differences: Conjugated enone system enables Michael addition reactions, absent in the saturated cyclohexanecarboxylate. Ethoxy group enhances lipophilicity and bioavailability.
  • Applications : Exhibits anticonvulsant and antimalarial activities .
a) Thermal Stability
  • 2,4-Dibromophenyl cyclohexanecarboxylate : Expected higher thermal stability due to bromine’s heavy-atom effect.
  • Ethyl 4-(4-bromophenyl)cyclohexenone: Lower melting point (400 K) compared to aminated analogs (418–420 K), reflecting reduced crystal packing efficiency .

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